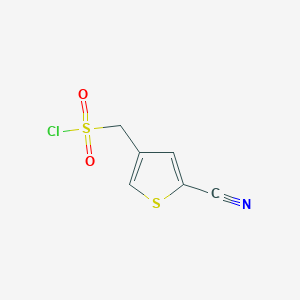

(5-Cyanothiophen-3-yl)methanesulfonyl chloride

Description

(5-Cyanothiophen-3-yl)methanesulfonyl chloride (Molecular Formula: C₆H₄ClNO₂S₂; CID: 125424389) is a specialized sulfonyl chloride derivative featuring a thiophene ring substituted with a cyano group at the 5-position and a methanesulfonyl chloride moiety at the 3-position. Its structural uniqueness lies in the combination of a sulfur-containing aromatic heterocycle (thiophene) and an electron-withdrawing cyano group, which influence its reactivity and physicochemical properties. Key identifiers include:

Properties

IUPAC Name |

(5-cyanothiophen-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSYZGWYRRSBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CS(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyanothiophen-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyanothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Cyanothiophen-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Amines: Formed by the reduction of the cyano group.

Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.

Scientific Research Applications

Drug Development

(5-Cyanothiophen-3-yl)methanesulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of new compounds that may exhibit therapeutic effects. For example, it has been used in the synthesis of:

- Anticancer agents : Compounds derived from this sulfonyl chloride have shown potential in targeting cancer cell pathways.

- Antiviral drugs : The modification of nucleosides using this compound has yielded promising antiviral candidates.

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis. It can be employed in:

- Nucleophilic substitution reactions : The sulfonyl chloride group can react with various nucleophiles, enabling the introduction of diverse functional groups into organic molecules.

- Formation of sulfonamides : The compound's ability to form sulfonamide bonds is crucial for creating biologically active compounds.

Interaction with Biological Molecules

Research has demonstrated that this compound can interact with amino acids containing nucleophilic side chains, such as cysteine and lysine. These interactions are significant for understanding:

- Protein modifications : Such modifications can affect protein function and stability, providing insights into enzyme mechanisms and potential therapeutic targets.

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological studies indicate that exposure can lead to irritation and other adverse effects; thus, handling precautions are necessary when utilizing this compound in laboratory settings.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Potential for anticancer and antiviral agents |

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity with nucleophiles |

| Biological Studies | Interaction with proteins and enzymes | Insights into protein function modifications |

| Toxicological Research | Evaluation of safety and exposure effects | Important for safe laboratory practices |

Case Study 1: Anticancer Compound Synthesis

In a recent study, researchers synthesized a series of compounds derived from this compound that exhibited cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications facilitated by this compound in enhancing therapeutic efficacy.

Case Study 2: Antiviral Drug Development

Another investigation focused on modifying nucleoside analogs using this compound to develop new antiviral agents. The resulting compounds demonstrated significant activity against viral infections in vitro, showcasing the compound's potential in therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Cyanothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, while the thiophene ring can undergo oxidation . These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three structurally related sulfonyl chlorides:

Physical and Chemical Properties

- However, the sulfonyl chloride group remains reactive toward nucleophiles (e.g., amines, alcohols) . Methanesulfonyl chloride: Highly reactive with water, producing sulfuric acid exothermically. Its aliphatic structure makes it more prone to hydrolysis than aromatic derivatives . (1-Cyanocyclobutyl)methanesulfonyl chloride: The strained cyclobutyl ring may increase reactivity in ring-opening reactions, while the cyano group directs electrophilic substitutions .

- Thermal Stability: Methanesulfonyl chloride has a boiling point of 60°C at 21 mmHg, while the higher molecular weight of this compound suggests a higher boiling point, though exact data are unavailable .

Biological Activity

(5-Cyanothiophen-3-yl)methanesulfonyl chloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a thiophene ring and a sulfonyl chloride functional group, makes it a potential candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₈H₈ClN₃O₂S

- CAS Number : 2044712-91-4

- Molecular Weight : 229.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which are known for their diverse pharmacological properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis.

- Antioxidant Activity : Some studies suggest that compounds with thiophene rings exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

- Mechanism : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound:

- Acute Toxicity : The compound is classified as harmful if inhaled or ingested and can cause severe skin burns and eye damage.

- Environmental Impact : It poses risks to aquatic life and should be handled with caution in laboratory settings.

Q & A

Q. What research gaps exist in ecotoxicological profiling of this compound?

- Methodological Answer : Limited chronic aquatic toxicity data (H412). Conduct 21-day Daphnia magna assays to determine NOEC/LOEC values. Model bioaccumulation potential using logP (predicted ~1.8) and BCF assays in algae. Collaborate with regulatory bodies to align with OECD test guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.